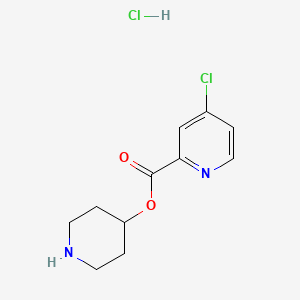
4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride
Vue d'ensemble
Description
“4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride” is a chemical compound with the molecular formula C13H18Cl2N2O2 . It is used in various scientific applications in research.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C13H18Cl2N2O2 . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique
Blood Platelet Aggregation Inhibition
Research has shown that derivatives of piperidine, such as 4-piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride, have potential applications in inhibiting blood platelet aggregation. This was evidenced in a study where a compound containing the piperidine group inhibited ADP-induced aggregation of blood platelets (Grisar et al., 1976).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to this compound has been characterized, contributing to a better understanding of its chemical properties. This includes studies on the orthorhombic crystal structure and the configuration of the piperidine ring (Szafran et al., 2007).
Hydrogenation Strategies
The compound has been utilized in hydrogenation strategies, serving as an example in the development of novel strategies for the hydrogenation of pyridine nuclear using low-cost Pd–C catalysts under mild conditions (Cheng et al., 2009).
Vasodilation Properties
Some derivatives of this compound have shown potential vasodilation properties. This was observed in compounds prepared through reactions involving piperidine, indicating potential applications in cardiovascular research (Girgis et al., 2008).
Fluorescent Probes for DNA Detection
The compound has been included in the synthesis of novel molecules with potential applications as DNA-specific fluorescent probes. This research explores the use of piperidine-substituted compounds in enhancing the fluorescence emission intensity for DNA detection (Perin et al., 2011).
Catalytic Applications
It has been used in research exploring its potential as a recyclable catalyst for acylation reactions, contributing significantly to the field of organic synthesis and catalysis (Liu et al., 2014).
Learning and Memory Studies
Studies have utilized compounds related to this compound in exploring their effects on learning and memory processes in rats, suggesting potential applications in neurological research (Marchetti et al., 2000).
Propriétés
IUPAC Name |
piperidin-4-yl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-8-1-6-14-10(7-8)11(15)16-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHTNVUFKWJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-51-5 | |
| Record name | 2-Pyridinecarboxylic acid, 4-chloro-, 4-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


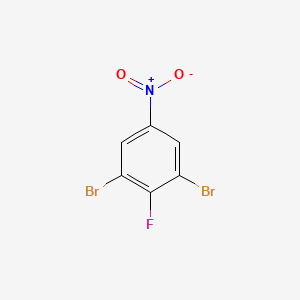
![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)
![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
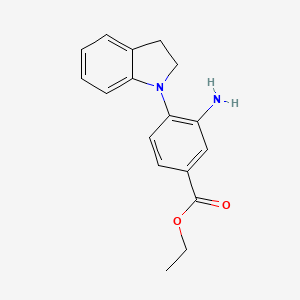
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)

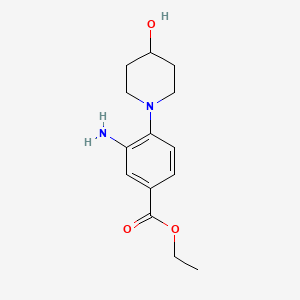
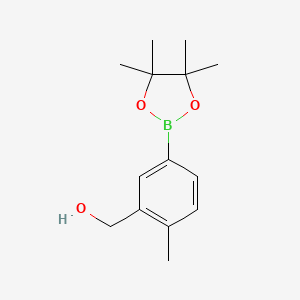
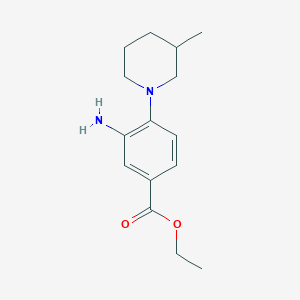
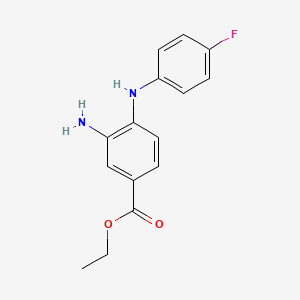
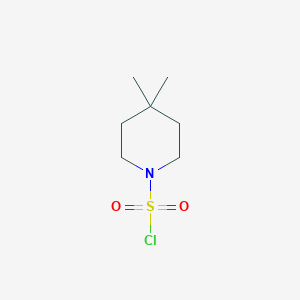
![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397268.png)
